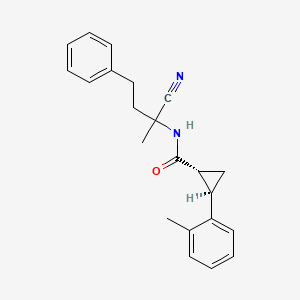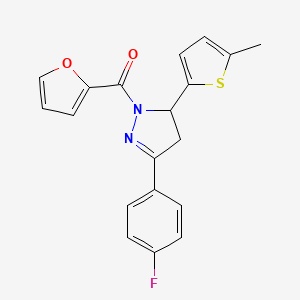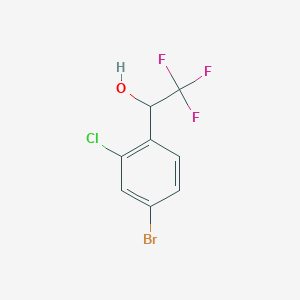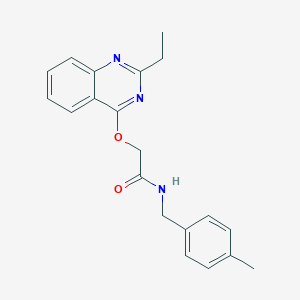
2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluoroquinolones involves intricate processes that have been extensively studied over the past decades. The literature review reveals various synthetic approaches to the quinolone system, including modifications by incorporating substituents into different positions of the quinolone nucleus or through annelation. These methods have been developed to enhance the biological activity and chemical properties of fluoroquinolones, indicating a broad scope for the synthesis of complex molecules like the one (Charushin, Nosova, Lipunova, & Chupakhin, 2014).
Molecular Structure Analysis
The molecular structure of this compound, like other fluoroquinolones, is characterized by a bicyclic core that incorporates a fluorine atom, which significantly affects its chemical behavior and interaction with biological targets. The presence of the sulfonyl and acetamide groups adds to its complexity, influencing its solubility, stability, and reactivity. The specific structural features of this compound are crucial for its biological activity and are a focus of ongoing research to understand their implications fully.
Chemical Reactions and Properties
Fluoroquinolones participate in various chemical reactions, influenced by their fluorine atoms and the functional groups attached to their core structure. These reactions include the formation of complexes with metals, which have applications in both biological and environmental contexts. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are essential for their function and applications (Charushin et al., 2014).
Applications De Recherche Scientifique
Anticancer Activity 2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide and its derivatives have been noted for their potential in cancer therapy. Ghorab et al. synthesized a range of sulfonamide derivatives, including compounds with quinoline moieties, and found that these exhibited significant in vitro anticancer activity against breast and colon cancer cell lines. Specifically, a particular compound demonstrated potent activity against breast cancer cells, surpassing the effectiveness of the reference drug 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial Activity The compound and its related structures have shown promising antimicrobial properties. Desai, Vaghani, & Shihora synthesized novel fluorine-containing derivatives that exhibited remarkable in vitro antimicrobial potency against various bacterial and fungal strains, highlighting the compound's potential as an antimicrobial agent (Desai, Vaghani, & Shihora, 2013).
In Vitro Antiplasmodial Properties A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared and evaluated for their antiplasmodial properties. The study by Mphahlele, Mmonwa, & Choong found that certain derivatives, particularly those with specific fluorophenyl groups, were required for biological activity against the Plasmodium falciparum parasite. This indicates a potential application of the compound in antimalarial therapies (Mphahlele, Mmonwa, & Choong, 2017).
Immunomodulatory Effects In research conducted by Wang et al., a derivative of the compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrated the ability to modify the reactivity of lymphoid cells and augment the immune response to tumor cells. This compound showed potential in enhancing the immune response against tumors and may be beneficial in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Molecular Structure and Properties The study of the structural aspects and properties of salt and inclusion compounds related to the compound was conducted by Karmakar, Sarma, & Baruah. They focused on the structural aspects of amide-containing isoquinoline derivatives and analyzed their interaction with various acids and their fluorescence properties, providing insight into the compound's structural and spectral characteristics (Karmakar, Sarma, & Baruah, 2007).
Quantum Chemical Insight and Molecular Docking Mary et al. conducted a comprehensive quantum chemical study on a related compound, providing insight into its molecular structure, hydrogen-bonded interactions, spectroscopic properties, and drug likeness. They also performed molecular docking to assess the antiviral potency against SARS-CoV-2 protein, offering valuable data on the pharmacokinetic properties and potential therapeutic uses of the compound (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Propriétés
IUPAC Name |
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O4S/c24-14-1-6-17(7-2-14)27-22(29)13-28-12-21(23(30)19-11-16(26)5-10-20(19)28)33(31,32)18-8-3-15(25)4-9-18/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKYBMGDUXRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)


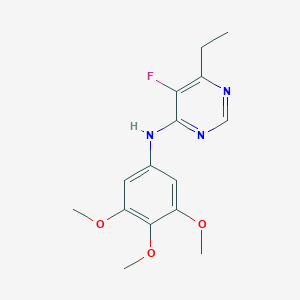
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)
